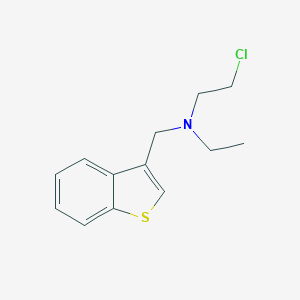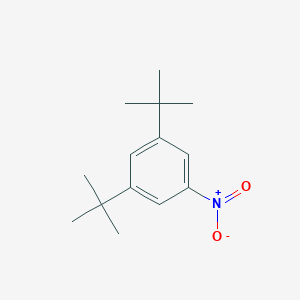
1,3-Di-tert-butyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-5-nitrobenzene is an organic compound with the molecular formula C14H21NO2. It is a derivative of benzene, where two tert-butyl groups and one nitro group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-ditert-butylbenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 5-position .
Industrial Production Methods
In industrial settings, the production of 1,3-ditert-butyl-5-nitrobenzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Due to the presence of electron-withdrawing nitro groups, the compound is less reactive towards electrophilic substitution compared to benzene.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Ditert-butyl-5-aminobenzene.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
1,3-Di-tert-butyl-5-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-ditert-butyl-5-nitrobenzene involves its interactions with molecular targets through its nitro and tert-butyl groups. The nitro group can participate in redox reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Di-tert-butyl-5-nitrobenzene can be compared with other similar compounds such as:
1,3-Ditert-butylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,3-Dinitrobenzene: Contains two nitro groups, making it more reactive and less stable.
1,3-Ditert-butyl-4-nitrobenzene: Similar structure but with the nitro group at a different position, affecting its reactivity and properties.
The uniqueness of 1,3-ditert-butyl-5-nitrobenzene lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
1,3-ditert-butyl-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJFRAXBOUNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[N+](=O)[O-])C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345939 |
Source


|
| Record name | 3,5-Di-tert-butylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38896-15-0 |
Source


|
| Record name | 3,5-Di-tert-butylnitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
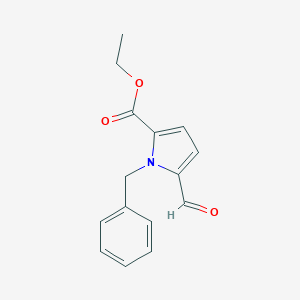
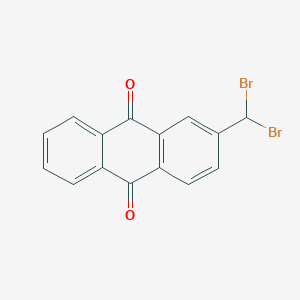

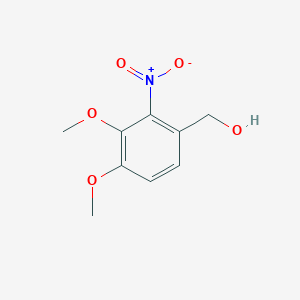
![2,3-Piperidinedione 3-{[5-(benzyloxy)-2-fluorophenyl]hydrazone}](/img/structure/B515044.png)
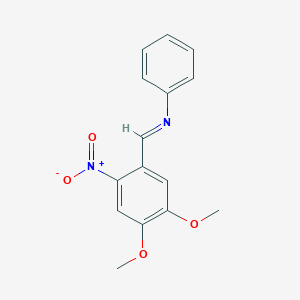
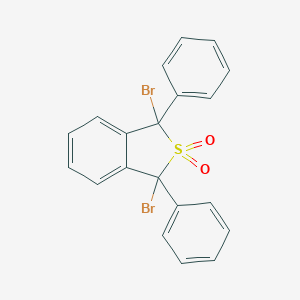
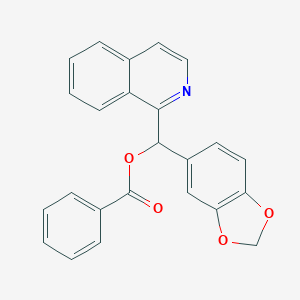
![1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)
![2-Bromo-1,10-diphenyl-17-oxapentacyclo[8.6.1.0~2,9~.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515055.png)
![[2-(4-Bromobenzoyl)-1,2-dihydrocyclobuta[l]phenanthren-1-yl](4-bromophenyl)methanone](/img/structure/B515057.png)
![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)
methyl benzoate](/img/structure/B515063.png)
